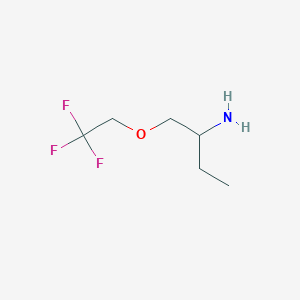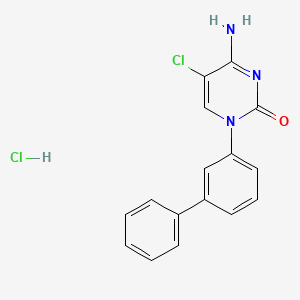
3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of aminopropyl and phenyl pyrazole. Aminopropyl compounds often contain a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
While the specific synthesis process for this compound is not available, a similar compound, N-(3-Aminopropyl)methacrylamide hydrochloride (APMH), can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Scientific Research Applications
Functional Modification of Hydrogels
Hydrogels modified with various amines, including aromatic compounds similar to "3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride", have been developed for medical applications. These modifications enhance the hydrogels' swelling properties and thermal stability, suggesting potential use in drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).
Synthesis of CGRP Receptor Antagonists
Amines similar to "this compound" have been used in synthesizing CGRP receptor antagonists, indicating applications in developing new treatments for conditions like migraine (Lim, Dolzhenko, & Dolzhenko, 2014).
Corrosion Inhibition
Pyrazole derivatives, including structures similar to "this compound", have shown high efficiency as corrosion inhibitors for metals in acidic solutions. This application is crucial for extending the lifespan of metal structures in industrial settings (Mahmoud, 2005).
Development of Heat-Resistant Polymers
Polymers containing pyrazoline moieties, prepared using amines like "this compound", demonstrate improved thermal stability. These materials have potential applications in industries requiring materials that can withstand high temperatures (Mikroyannidis, 1997).
Antibacterial and Antifungal Activities
Pyrazole derivatives synthesized from compounds similar to "this compound" have shown promising antibacterial and antifungal activities. Such compounds could lead to the development of new antimicrobial agents (Titi et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as 3-aminopropyltriethoxysilane (aptes) are known to interact with metal oxide surfaces .
Mode of Action
It is known that similar compounds like aptes can covalently bond to surfaces, providing a functional group for further modifications . This suggests that 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds like aptes have been used in the synthesis of materials and in the functionalization of surfaces with alkoxysilane molecules .
Result of Action
Similar compounds like aptes have been used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
properties
IUPAC Name |
5-(3-aminopropyl)-2-phenylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c13-8-4-5-10-9-12(14)16(15-10)11-6-2-1-3-7-11;/h1-3,6-7,9H,4-5,8,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJMNRZPEZXZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)CCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)

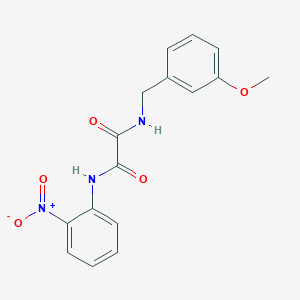
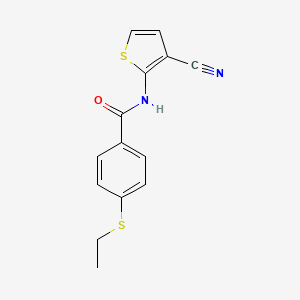
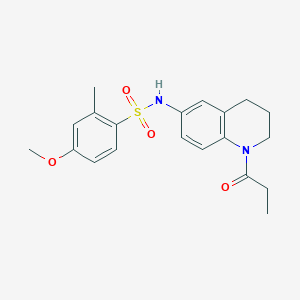
![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)
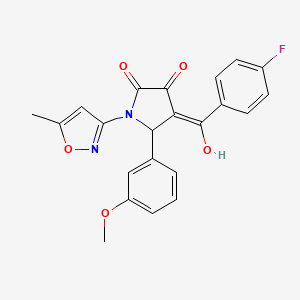

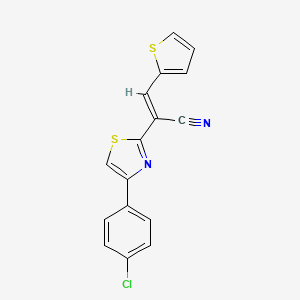
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919551.png)
